Cyanine7 amine

説明

特性

IUPAC Name |

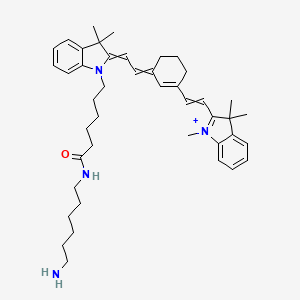

N-(6-aminohexyl)-6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O/c1-42(2)35-20-10-12-22-37(35)46(5)39(42)27-25-33-18-17-19-34(32-33)26-28-40-43(3,4)36-21-11-13-23-38(36)47(40)31-16-8-9-24-41(48)45-30-15-7-6-14-29-44/h10-13,20-23,25-28,32H,6-9,14-19,24,29-31,44H2,1-5H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOKAUKNGUVUFA-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCCN)(C)C)CCC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H59N4O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Condensation of Indolenine Precursors

The reaction begins with the condensation of 1,1,2-trimethyl-1H-benzo[e]indole with a heptamethine linker containing a reactive amine group. This step requires anhydrous conditions in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM), with triethylamine (TEA) as a base to neutralize HCl byproducts. The stoichiometric ratio of indolenine to linker is critical, with a 2:1 molar ratio achieving optimal yields of 60–70%.

Functionalization of the Amine Group

Post-condensation, the terminal amine group is protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent steps. Deprotection is performed under acidic conditions (e.g., 5 M HCl in methanol), yielding the free amine. This step is sensitive to over-acidification, which can degrade the heptamethine chain, necessitating precise pH control.

Modern Modular Synthesis Approaches

Recent advances prioritize late-stage functionalization to preserve the integrity of reactive groups. A 2024 study demonstrated a scalable route for asymmetric cyanine dyes, deferring chromatography until the final step to minimize functional group degradation.

Stepwise Solubility-Based Purification

The solubility of this compound derivatives in aqueous and organic phases is pH-dependent. At neutral pH, the protonated amine form exhibits high water solubility (72 mM), enabling extraction of unreacted precursors into organic solvents like ethyl acetate. This eliminates the need for intermediate column purification, reducing synthesis time by 40%.

Large-Scale Synthesis Protocols

For industrial production, this compound is synthesized in batches of up to 100 mg using the following optimized conditions:

| Parameter | Value |

|---|---|

| Solvent | Methanol/DCM (1:1 v/v) |

| Temperature | 25°C |

| Reaction Time | 12–24 hours |

| Catalyst | Triethylamine (2 equiv) |

| Yield | 75–85% |

This method avoids high-temperature conditions that promote cis-trans isomerization, a common issue in polymethine synthesis.

Characterization and Quality Control

Spectroscopic Validation

This compound exhibits distinct absorbance (λ<sub>max</sub> = 750 nm, ε = 199,000 L·mol<sup>−1</sup>·cm<sup>−1</sup>) and emission (λ<sub>em</sub> = 773 nm) profiles. Batch consistency is verified using HPLC-MS, with purity thresholds ≥95%.

Nuclear Magnetic Resonance (NMR)

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) key peaks:

-

δ 8.2–7.4 ppm (aromatic protons from indolenine moieties)

-

δ 3.6 ppm (N–CH<sub>3</sub> groups)

Residual solvent peaks (e.g., DMSO at δ 2.5 ppm) must constitute <0.1% to meet pharmaceutical-grade standards.

Applications in Bioconjugation

The primary amine group enables conjugation to activated esters (e.g., NHS esters) and carboxylic acids via carbodiimide chemistry. A 2024 study achieved 84% conjugation efficiency to spermidine using EDC/NHS crosslinkers in methanol .

化学反応の分析

Conjugation with Electrophilic Groups

Cyanine7 amine undergoes nucleophilic substitution or coupling reactions due to its primary amine functionality. It reacts with:

- NHS esters : Forms stable amide bonds for biomolecule labeling (e.g., proteins, peptides) .

- Carbonyl groups : Forms Schiff bases in transamination reactions .

- Electrophilic linkers : Enables modular synthesis of probes for targeted imaging and drug delivery .

Example Reaction: This reaction is critical for synthesizing NIR probes with tumor-targeting ligands like peptides or antibodies .

Thermal Chain Shortening with Amines

This compound undergoes thermal degradation in the presence of amines, leading to polymethine chain truncation (Table 1).

Key Findings :

- Secondary amines (e.g., morpholine, diethylamine): Attack Cy7 at C2' or C4' positions, releasing fluorobenzene (FB) and forming asymmetric intermediates (e.g., AsCy6 ) that further degrade into Cy5 ( nm) and Cy3 ( nm).

- Tertiary amines (e.g., DIPEA, quinuclidine): Promote slower chain shortening via FB release, yielding Cy5 and Cy3 as major products (Table 1).

| Amine Type | Reaction Conditions | Products (Yield) | Mechanism |

|---|---|---|---|

| Diethylamine | 70°C, 60 h | Cy5 (18%), Cy3 (2%) | Nucleophilic attack at C2'/C4' |

| Quinuclidine | 100°C, 36 h | Cy5 (10%), Cy3 (24%) | FB-mediated chain cleavage |

| DIPEA | 100°C, 48 h | Cy5 (5%), Cy3 (15%) | Electrocyclization of Cy7 |

Photochemical Reactivity

This compound exhibits excitation-dependent photoisomerization, forming a red-emissive state ( nm) .

Key Observations :

- Photoisomerization Kinetics : Governed by a three-state model (ground state → twisted state → red-emissive state).

- Solvent Effects : Higher polarity solvents (e.g., methanol) accelerate isomerization, while aprotic solvents (e.g., DMSO) suppress it.

- Implications : Affects fluorescence blinking, FRET efficiency, and super-resolution imaging accuracy.

Enzymatic Transamination

The amine group participates in enzymatic reactions, such as transamination, for site-specific labeling:This reaction is exploited for in situ labeling of biomolecules without pre-activation .

Substituent Effects on Reactivity

Substituents on the heptamethine chain modulate Cy7’s photostability and reaction rates (Table 2) .

Table 2: Substituent Impact on Cy7 Reactivity

| Substituent (Position) | (×10³) | (×10⁶ s⁻¹) | (nm) |

|---|---|---|---|

| H (C3') | 8.9 | 7.1 | 740 |

| I (C3') | 200 | 7.0 | 733 |

| Br (C3') | 43 | 6.0 | 736 |

| OEt (C3') | 11.7 | 9.3 | 761 |

- Electron-withdrawing groups (e.g., Br, I): Increase singlet oxygen quantum yield () but reduce absorption wavelength.

- Electron-donating groups (e.g., OEt): Enhance fluorescence but accelerate photodegradation.

科学的研究の応用

Biomedical Imaging

Cyanine7 amine is widely utilized in biomedical imaging due to its ability to penetrate biological tissues with minimal background interference. Its fluorescence emission in the NIR range (700-1000 nm) allows for enhanced imaging of biological processes in live organisms.

Key Applications:

- In Vivo Imaging: this compound is employed for real-time imaging of tumors and other biological structures within living organisms. Its high quantum yield and low tissue autofluorescence make it suitable for detecting cancerous tissues through near-infrared fluorescence (NIRF) imaging .

- Fluorescent Probes: The dye can be conjugated with various biomolecules, such as antibodies or peptides, to create targeted fluorescent probes that selectively bind to specific cells or tissues, facilitating precise imaging and diagnosis .

Cancer Theranostics

This compound plays a crucial role in cancer theranostics, which combines therapy and diagnostics. Its ability to target tumors while providing real-time imaging information is invaluable for developing personalized treatment strategies.

Therapeutic Applications:

- Photothermal Therapy (PTT): The dye's photothermal properties allow it to convert absorbed light into heat, effectively destroying cancer cells upon NIR irradiation. Studies have shown that when conjugated with nanoparticles, this compound can enhance the efficacy of PTT by improving tumor localization and reducing damage to surrounding healthy tissue .

- Photodynamic Therapy (PDT): this compound can also be used in PDT, where it generates reactive oxygen species upon light activation, leading to tumor cell apoptosis. This dual functionality makes it a promising candidate for integrated cancer treatment approaches .

Chemical Biology and Drug Development

In addition to its imaging capabilities, this compound is being explored for its potential in chemical biology and drug development.

Innovative Uses:

- Drug Delivery Systems: The dye can be incorporated into nanoparticles or liposomes that encapsulate therapeutic agents. This approach enhances the delivery of drugs directly to the tumor site while allowing for simultaneous monitoring through NIRF imaging .

- Bioconjugation: The free amino group present in this compound facilitates its conjugation with various biomolecules, enabling the development of novel fluorescent labels for studying biological interactions at the molecular level .

Case Study 1: Tumor Imaging and Treatment

A study demonstrated the use of this compound conjugated with folic acid-targeted nanoparticles for imaging and treating ovarian cancer. The results indicated that this approach significantly improved tumor targeting and facilitated effective photothermal ablation of cancer cells during surgery .

Case Study 2: Antibody Conjugation

Research has shown that this compound can be effectively conjugated with antibodies for enhanced fluorescence microscopy applications. This method allows for precise localization of proteins within cells, aiding in understanding cellular mechanisms related to diseases .

作用機序

Cyanine7 amine exerts its effects through its near-infrared fluorescence properties. The compound targets specific biomolecules and tissues, allowing for precise imaging and detection. The mechanism involves the absorption of near-infrared light, followed by emission at a longer wavelength, which is detected by imaging devices . The molecular targets include overexpressed receptors in tumor cells, making it effective for cancer imaging .

類似化合物との比較

Functional Group and Conjugation Chemistry

Spectral and Physicochemical Properties

Application-Specific Advantages

This compound: Preferred for labeling carboxylated biomolecules via carbodiimide chemistry. Used in tracking drug delivery systems (e.g., nanostructured lipid carriers ). Demonstrated in in vivo imaging of immune cells and tumor microenvironments .

Cyanine7 monoacid: Suitable for amine-rich environments (e.g., lysine residues in proteins). Applied in surface functionalization of nanoparticles .

Cyanine7 alkyne :

- Enables bioorthogonal labeling in live-cell imaging .

- Used in click chemistry-based drug conjugation .

Sulfo-Cyanine7 NHS ester :

- Water-soluble variant for labeling without organic solvents .

- Critical for sensitive applications like antibody-dye conjugates .

Research Findings and Performance Metrics

- This compound achieved 92% conjugation efficiency in arginine-rich peptide labeling for intravitreal drug delivery .

- Cyanine7 alkyne showed 85% yield in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

- Sulfo-Cyanine7 NHS ester demonstrated superior stability in aqueous buffers compared to non-sulfonated analogs, with <5% aggregation .

- Cyanine7 monoacid exhibited 20% higher fluorescence intensity in acidic tumor microenvironments due to pH-dependent solubility .

Limitations and Considerations

生物活性

Cyanine7 amine (Cy7 amine) is a near-infrared (NIR) dye that has garnered attention for its diverse applications in biological imaging, particularly in the fields of cancer diagnostics and therapy. This article explores the biological activity of Cy7 amine, focusing on its mechanisms, applications, and recent research findings.

Overview of this compound

Cyanine dyes are characterized by their ability to absorb and emit light in the NIR spectrum, making them suitable for in vivo imaging due to reduced background interference. The specific structure of Cy7 amine allows for functionalization, enabling its use in various biological applications.

- Chemical Structure : Cy7 amine is a sulfonated amino derivative of Cyanine7.

- Molecular Weight : 719.87 g/mol.

- Excitation/Emission : Excitation maximum at 750 nm and emission maximum at 773 nm.

- Quantum Yield : Approximately 0.3, indicating moderate fluorescence efficiency.

Cy7 amine exhibits several biological activities that contribute to its utility in imaging and therapeutic applications:

- Photothermal Therapy (PTT) : Cy7 amine can convert absorbed NIR light into heat, selectively targeting tumor cells while minimizing damage to surrounding healthy tissues. This property is particularly beneficial for localized cancer treatments.

- Photodynamic Therapy (PDT) : When activated by light, Cy7 amine produces reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This dual-functionality enhances its efficacy as a therapeutic agent.

- Fluorescence Imaging : The dye's ability to fluoresce allows for real-time imaging of biological processes in living organisms. Its NIR properties facilitate deeper tissue penetration and lower autofluorescence, improving imaging clarity.

Applications in Cancer Research

Recent studies have highlighted the potential of Cy7 amine in cancer theranostics—combining therapy and diagnostics:

- Tumor Targeting : Cy7 amine can be conjugated with targeting ligands that bind specifically to tumor-associated antigens, enhancing its accumulation in cancerous tissues. This targeting capability improves diagnostic accuracy and therapeutic effectiveness .

- Case Study : A study demonstrated that a Cy7 derivative modified with a pH-sensitive moiety exhibited enhanced fluorescence in acidic environments typical of tumors. This specificity allows for better visualization of cancer cells compared to normal cells .

- Nanoparticle Formulations : Researchers have explored the use of Cy7 amine within nanoparticle systems to improve drug delivery and imaging capabilities. These formulations can enhance the stability and bioavailability of therapeutic agents while providing multimodal imaging options .

Table 1: Summary of Key Studies Involving this compound

Q & A

Q. How can researchers optimize the conjugation efficiency of Cyanine7 amine with biomolecules (e.g., proteins, antibodies) while minimizing aggregation?

To improve conjugation efficiency, first ensure the amine-reactive group (e.g., NHS ester) is fresh and stored at -20°C to prevent hydrolysis . Use a molar excess of this compound (5–10×) relative to the target biomolecule, and perform reactions in anhydrous DMSO or DMF under inert gas to reduce side reactions. Post-conjugation, purify the labeled product via size-exclusion chromatography or dialysis to remove unreacted dye and aggregates. Validate conjugation success using UV-Vis spectroscopy (peak at ~750–780 nm for Cy7) and SDS-PAGE for molecular weight shifts .

Q. What protocols ensure the stability of this compound in aqueous solutions during long-term imaging studies?

Prepare stock solutions in anhydrous DMSO (≤1 mM) and store aliquots at -80°C for ≤6 months to avoid freeze-thaw degradation . For aqueous working solutions, adjust pH to 7.0–8.5 and use buffers like PBS or HEPES to maintain solubility (up to 72 mM in water). Add antioxidants (e.g., 1% w/v ascorbic acid) to mitigate photobleaching. Conduct stability assays using fluorescence spectroscopy under simulated experimental conditions .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Use HPLC with a C18 reverse-phase column and a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% by area under the curve). Confirm molecular identity via high-resolution mass spectrometry (HRMS) and validate the amine group’s reactivity using a ninhydrin test or reaction with succinimidyl esters. Cross-check spectral properties (absorption/emission maxima) against literature values .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and photophysical properties of this compound derivatives?

Perform density functional theory (DFT) calculations to model electronic transitions and predict absorption/emission spectra. Molecular dynamics simulations can assess solvent interactions (e.g., water vs. DMSO) and aggregation tendencies. Validate predictions experimentally by synthesizing derivatives with modified alkyl chains or sulfonation levels and comparing their quantum yields .

Q. What strategies resolve contradictions in fluorescence quenching data observed during this compound-based in vivo imaging?

If quenching occurs in vivo, evaluate potential causes: (1) environmental factors (pH, redox state), (2) dye aggregation, or (3) interactions with biological molecules. Use control experiments with inert matrices (e.g., agarose phantoms) to isolate environmental effects. Employ Förster resonance energy transfer (FRET) pairs or ratiometric imaging to distinguish true signal loss from quenching .

Q. How can researchers design multiplexed imaging protocols to avoid cross-reactivity when using this compound with other NIR dyes?

Select dyes with non-overlapping emission spectra (e.g., pair this compound with Cy5.5 or IRDye800CW). Pre-screen for cross-reactivity using spectral unmixing software and control experiments with single dyes. Optimize antibody-dye ratios to minimize nonspecific binding. Validate multiplexing efficiency in tissue phantoms before applying to biological samples .

Q. What statistical methods are appropriate for analyzing this compound-based biodistribution data with high inter-subject variability?

Apply non-parametric tests (e.g., Mann-Whitney U) if data deviates from normality. Use mixed-effects models to account for repeated measurements and covariates (e.g., animal weight, injection site). Normalize fluorescence signals to tissue autofluorescence controls and report results as mean ± SEM with 95% confidence intervals. Include power analysis in study design to ensure adequate sample sizes .

Methodological Best Practices

Q. How to validate this compound’s specificity in molecular targeting applications (e.g., tumor imaging)?

Use competitive binding assays with excess unlabeled targeting moieties (e.g., peptides) to confirm signal reduction. Perform blocking experiments in cell cultures and ex vivo tissues. Compare results with alternative imaging modalities (e.g., MRI, PET) for cross-validation. Include negative controls (e.g., non-targeting Cyanine7 conjugates) in all experiments .

Q. What experimental controls are critical for ensuring reproducibility in this compound-based studies?

- Positive controls: Commercially validated dye-protein conjugates.

- Negative controls: Unconjugated dye, sham-treated samples.

- Technical controls: Autofluorescence measurements in unstained samples.

- Biological controls: Tissues/cells lacking the target receptor.

Document all protocols using FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Troubleshooting Guide

Q. How to address inconsistent this compound signals in deep-tissue imaging studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。